Oxyma

描述

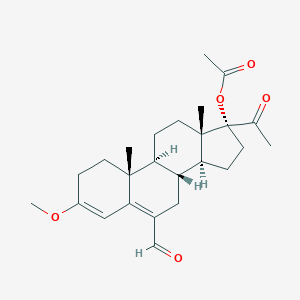

Structure

3D Structure

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-formyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O5/c1-15(27)25(30-16(2)28)11-8-21-19-12-17(14-26)22-13-18(29-5)6-9-23(22,3)20(19)7-10-24(21,25)4/h13-14,19-21H,6-12H2,1-5H3/t19-,20+,21+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFBUSLHFFWMAI-HYRPPVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(=C4C3(CCC(=C4)OC)C)C=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C4[C@@]3(CCC(=C4)OC)C)C=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972870 | |

| Record name | 6-Formyl-3-methoxy-20-oxopregna-3,5-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57361-81-6 | |

| Record name | 17-(Acetyloxy)-3-methoxy-20-oxopregna-3,5-diene-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57361-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057361816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Formyl-3-methoxy-20-oxopregna-3,5-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-3,5-diene-6-carboxaldehyde, 17-(acetyloxy)-3-methoxy-20-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oxyma in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis, the pursuit of efficiency, safety, and high purity is paramount. For decades, benzotriazole-based additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have been the cornerstone of carbodiimide-mediated peptide coupling. However, their inherent explosive nature has necessitated the search for safer alternatives. Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive coupling additive that not only matches but often exceeds the performance of its predecessors. This technical guide provides an in-depth examination of Oxyma's role in peptide synthesis, its mechanism of action, a quantitative comparison of its performance against traditional additives, and detailed experimental protocols for its application.

Introduction to Oxyma

Oxyma, chemically known as Ethyl 2-cyano-2-(hydroxyimino)acetate, is an oxime-based compound that has become an indispensable tool in modern peptide synthesis.[1][2] It was developed as a direct response to the safety concerns associated with HOBt and HOAt, which have been reported to have explosive properties.[3] Beyond its enhanced safety profile, Oxyma offers remarkable efficiency in peptide bond formation, demonstrating a potent ability to suppress racemization and improve coupling yields, particularly in the synthesis of complex or "difficult" peptide sequences.[3][4] Its pKa of 4.60 is identical to that of HOBt, yet its unique chemical properties often translate to superior performance.[4]

Mechanism of Action

In peptide synthesis mediated by carbodiimides such as N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid of an N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo rearrangement to form an inactive N-acylurea.

Oxyma functions as an additive by intercepting this transient O-acylisourea intermediate. It acts as a nucleophile, reacting to form a more stable and highly reactive Oxyma active ester (R-CO-O-Oxyma). This active ester is then readily aminolyzed by the N-terminal amine of the growing peptide chain to form the desired peptide bond, regenerating Oxyma in the process. This pathway effectively minimizes the risk of racemization and the formation of urea-related byproducts.[5][6]

Figure 1: Mechanism of Oxyma in carbodiimide-mediated peptide coupling.

Performance Analysis: Oxyma vs. Benzotriazole Additives

Extensive studies have demonstrated the superiority of Oxyma in various peptide synthesis models, both in solution-phase and solid-phase applications. The following tables summarize key quantitative data comparing the performance of Oxyma/DIC with HOAt/DIC and HOBt/DIC coupling strategies.

Racemization Suppression

Oxyma exhibits a remarkable capacity to suppress racemization, a critical factor in maintaining the stereochemical integrity of the final peptide.

| Peptide Fragment | Coupling Strategy | D/L Isomer (%) | Reference |

| Z-Phg-Pro-NH₂ | Oxyma/DIC | 1.0 | [3] |

| HOAt/DIC | 3.3 | [3] | |

| HOBt/DIC | 9.3 | [3] | |

| Z-Phe-Val-Pro-NH₂ | Oxyma/DIC | 3.8 | [3] |

| HOAt/DIC | 2.1 | [3] | |

| HOBt/DIC | 8.9 | [3] | |

| H-Gly-Cys-Phe-NH₂ | Oxyma/DIC | 0.1 | [4] |

| HOAt/DIC | 0.1 | [4] | |

| HOBt/DIC | 0.2 | [4] | |

| H-Gly-His-Phe-NH₂ | Oxyma/DIC | 3.0 | [2] |

| HOAt/DIC | 1.9 | [2] | |

| HOBt/DIC | 5.1 | [2] |

Table 1: Comparison of racemization levels (as % of D-isomer) in solution-phase and solid-phase peptide synthesis.

Coupling Yield and Purity

Oxyma consistently delivers high coupling yields and results in purer crude peptide products, which simplifies downstream purification efforts. This is particularly evident in the synthesis of "difficult" sequences, such as those containing sterically hindered amino acids like Aib (α-aminoisobutyric acid).

| Peptide Sequence | Coupling Strategy | Pentapeptide (%) | des-Aib (%) | Reference |

| H-Tyr-Aib-Aib-Phe-Leu-NH₂ | DIC/OxymaPure | 42.8 | 50.4 | [2] |

| DIC/HOAt | 37.5 | 60.2 | [2] | |

| DIC/HOBt | 8.4 | 83.1 | [2] |

Table 2: Purity of crude H-Tyr-Aib-Aib-Phe-Leu-NH₂ synthesized on solid phase, showing the percentage of the target pentapeptide versus a common deletion byproduct.

| Peptide Fragment | Coupling Strategy | Yield (%) | Reference |

| Z-Phg-Pro-NH₂ | Oxyma/DIC | 89.9 | [3] |

| HOAt/DIC | 81.4 | [3] | |

| HOBt/DIC | 81.9 | [3] | |

| Z-Phe-Val-Pro-NH₂ | Oxyma/DIC | 89.8 | [3] |

| HOAt/DIC | 86.1 | [3] | |

| HOBt/DIC | 78.8 | [3] |

Table 3: Comparison of coupling yields in solution-phase synthesis.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Oxyma/DIC

This protocol outlines a standard manual Fmoc-SPPS cycle for the synthesis of a generic peptide on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-protected amino acids

-

Oxyma

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Diisopropylethylamine (DIEA) (optional, for in-situ neutralization)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5)

Workflow Diagram:

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin (1 eq, e.g., 0.1 mmol) in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq), Oxyma (3 eq) in DMF.

-

Add DIC (3 eq) to the mixture.

-

Optional Pre-activation: Allow the mixture to stand for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be performed.[7]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DMF, then DCM, and dry under vacuum. Add the cleavage cocktail (e.g., TFA/TIS/H₂O) and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Protocol for Solution-Phase Coupling using COMU

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate) is a third-generation uronium-type coupling reagent derived from Oxyma. It is highly efficient and its byproducts are water-soluble, simplifying purification.[8]

Procedure:

-

Reactant Mixture: In a reaction vessel, dissolve the N-protected amino acid (1 eq, 0.25 mmol) and the amino component (e.g., an amino acid ester hydrochloride, 1 eq, 0.25 mmol) in DMF (2 mL).

-

Base Addition: Add a suitable base, such as DIEA (2 eq, 0.50 mmol; use 3 eq if starting with a hydrochloride salt), to the mixture and cool to 0 °C.

-

Coupling: Add COMU (1 eq, 0.25 mmol) to the cooled mixture. The reaction can often be monitored by a color change.[8]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate (25 mL). Perform sequential extractions with 1 N HCl (2 x 5 mL), 1 N NaHCO₃ (2 x 5 mL), and saturated NaCl solution (2 x 5 mL).

-

Isolation: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude peptide.

Oxyma-Based Coupling Reagents

The success of Oxyma as an additive has led to the development of standalone coupling reagents that incorporate the Oxyma moiety. These reagents offer the convenience of a single compound for activation and coupling.

-

COMU: As described in the protocol above, COMU is a highly effective uronium salt of Oxyma. It is known for its high reactivity, solubility, and the generation of water-soluble byproducts, making it an excellent choice for both solid-phase and solution-phase synthesis.[8][9]

-

PyOxim: ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)-tri-1-pyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt derivative of Oxyma that also shows high efficiency in peptide coupling.

Conclusion

Oxyma has firmly established itself as a premier coupling additive in peptide synthesis. Its non-explosive nature provides a crucial safety advantage over traditional benzotriazole-based reagents. Furthermore, a wealth of quantitative data confirms its exceptional ability to suppress racemization and enhance coupling efficiency, leading to higher yields and purer peptide products. The development of Oxyma-based reagents like COMU further streamlines the synthesis process. For researchers and professionals in drug development, the adoption of Oxyma-based methodologies represents a significant step forward in the safe, efficient, and reliable chemical synthesis of peptides.

References

- 1. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 2. Oxyma-B – OxymaPure® [oxymapure.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Chemical Properties and Structure of Oxyma

Abstract

Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma or OxymaPure, has emerged as a critical reagent in modern organic and peptide chemistry. Its primary utility is as an additive in carbodiimide-mediated coupling reactions, where it serves as a highly efficient and safer alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). Oxyma effectively suppresses racemization during peptide bond formation and minimizes other side reactions, leading to higher yields and purities of the desired products.[1] This guide provides a comprehensive overview of Oxyma's chemical properties, structure, and its mechanistic role in peptide synthesis, supplemented with detailed experimental protocols and visualizations.

Chemical Identity and Structure

Oxyma is the oxime of ethyl cyanoacetate.[2] Its structure incorporates a key hydroxyimino group which is responsible for its pronounced acidity and its function as a potent acyl-transfer catalyst.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate[2] |

| Synonyms | Oxyma, OxymaPure, Ethyl cyanohydroxyiminoacetate, Ethyl 2-cyano-2-(hydroxyimino)acetate[1][3][4] |

| CAS Number | 3849-21-6[1] |

| Molecular Formula | C₅H₆N₂O₃[1][2] |

| SMILES | CCOC(=O)/C(=N\O)/C#N[2] |

| InChI | InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4-[2] |

| InChI Key | LCFXLZAXGXOXAP-DAXSKMNVSA-N[2] |

Physicochemical Properties

The physicochemical properties of Oxyma contribute to its effectiveness and versatility in a range of reaction conditions. Its acidity is a key feature, enabling it to act as a neutralizing agent for the basicity of carbodiimides.[2][3]

| Property | Value |

| Molecular Weight | 142.11 g/mol [1] |

| Appearance | White to off-white crystalline solid/powder[1][2] |

| Melting Point | 130-132 °C[1] |

| pKa | 4.60[2][3] |

| Solubility | Soluble in DMF, NMP, MeCN, DCM, Chloroform, DMSO, Methanol, Ethyl Acetate, Water.[1][2][5] Partially soluble in Toluene.[5] |

| Storage Temperature | 2-8°C[1] |

Role in Peptide Synthesis: Mechanism of Action

Oxyma's primary application is as an additive in peptide bond formation, typically in conjunction with a carbodiimide such as Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC).[2] The mechanism involves the in-situ formation of a highly reactive Oxyma-ester.

The process can be summarized in the following steps:

-

Carboxylic Acid Activation : The carboxyl group of an N-protected amino acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.

-

Oxyma-Ester Formation : This unstable intermediate rapidly reacts with Oxyma to form a more stable, yet highly reactive, Oxyma active ester. This step is crucial as it prevents the O-acylisourea from rearranging into an unreactive N-acylurea, a common side reaction.[6][7]

-

Aminolysis : The Oxyma active ester then undergoes nucleophilic attack by the amino group of the incoming amino acid (or peptide chain), forming the desired peptide bond and releasing Oxyma.

This pathway effectively suppresses racemization, which can occur via the formation of an oxazolone intermediate from the O-acylisourea.[7]

References

- 1. Oxyma - SRIRAMCHEM [sriramchem.com]

- 2. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. peptide.com [peptide.com]

- 5. Oxyma - Enamine [enamine.net]

- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Oxyma as a Superior Coupling Additive in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of building these vital biomolecules. The prevention of racemization and the achievement of high coupling efficiency are paramount for the synthesis of pure, biologically active peptides. For decades, additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have been the gold standard in carbodiimide-mediated peptide coupling. However, the inherent explosive nature of these benzotriazole-based reagents has prompted a search for safer and more efficient alternatives. Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known as Oxyma, has emerged as a superior, non-explosive coupling additive that not only matches but often surpasses the performance of its predecessors. This technical guide provides a comprehensive overview of the mechanism of action of Oxyma, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in modern peptide chemistry.

Core Mechanism of Action

The efficacy of Oxyma as a coupling additive lies in its ability to form a highly reactive and stable active ester intermediate, which effectively circumvents the drawbacks associated with the direct use of carbodiimides like diisopropylcarbodiimide (DIC).

When a carboxylic acid (the N-protected amino acid) is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to two major side reactions: racemization of the activated amino acid and rearrangement to a stable, unreactive N-acylurea.

This is where Oxyma intervenes. As a potent acylating agent, Oxyma rapidly reacts with the O-acylisourea intermediate to form an active ester, the Oxyma ester.[1] This ester is more stable than the O-acylisourea, which significantly reduces the propensity for racemization.[1] Furthermore, the Oxyma ester is highly reactive towards the incoming amine component of the next amino acid, leading to efficient peptide bond formation and the regeneration of Oxyma.[1] This two-step process, mediated by Oxyma, ensures a cleaner and more efficient coupling reaction with minimal epimerization.

The pKa of Oxyma is 4.60, which is comparable to that of HOBt, indicating its excellent ability to function as a leaving group during the aminolysis of the active ester.

Signaling Pathway of Oxyma in Peptide Coupling

References

Ethyl Cyanohydroxyiminoacetate (Oxyma): A Technical Guide for Peptide Coupling

Introduction

Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, is an oxime-based additive used extensively in peptide synthesis.[1] It serves as a highly efficient and safer alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[1][2] This guide provides a detailed overview of Oxyma's mechanism of action, performance data, and experimental protocols for its application in peptide coupling, targeted at researchers and professionals in drug development and peptide chemistry.

Core Properties

| Property | Value | Reference |

| IUPAC Name | Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate | [1] |

| CAS Number | 3849-21-6 | [1][3] |

| Molecular Formula | C₅H₆N₂O₃ | [1][3] |

| Molar Mass | 142.11 g·mol⁻¹ | [1][3] |

| Appearance | White powder | [1] |

| pKa | 4.60 | [1][3] |

Mechanism of Action

In peptide synthesis, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid group of an amino acid.[3] This activation leads to the formation of a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and prone to side reactions, including rearrangement to an inactive N-acylurea or, in the case of protected amino acids, formation of an oxazolone which can lead to racemization (loss of chiral integrity).[2][3]

Coupling additives like Oxyma are introduced to intercept the O-acylisourea intermediate. Due to its acidity (pKa 4.60), Oxyma efficiently traps the intermediate to form a more stable and highly reactive Oxyma-ester (O-ester).[1][3] This active ester then reacts cleanly with the amine group of the incoming amino acid to form the desired peptide bond, minimizing the risk of side reactions and racemization.[3]

// Nodes AA_COOH [label="Amino Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbodiimide [label="Carbodiimide\n(e.g., DIC)", fillcolor="#F1F3F4", fontcolor="#202124"]; O_acylisourea [label="O-acylisourea\n(Highly Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxyma [label="Oxyma", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Ester [label="Oxyma Active Ester\n(Stable & Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Products [label="Side Products\n(N-acylurea, Racemization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AA_NH2 [label="Incoming Amino Acid\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="Peptide Bond Formation\n(Dipeptide)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style=filled];

// Edges AA_COOH -> O_acylisourea [label="+"]; Carbodiimide -> O_acylisourea; O_acylisourea -> Side_Products [label=" (Uncatalyzed path)", style=dashed, color="#EA4335"]; O_acylisourea -> Active_Ester [label="+", color="#34A853"]; Oxyma -> Active_Ester [color="#34A853"]; Active_Ester -> Peptide_Bond [label="+", color="#34A853"]; AA_NH2 -> Peptide_Bond [color="#34A853"]; } dot Caption: Mechanism of Oxyma-assisted peptide coupling.

Performance and Advantages

Oxyma has emerged as a superior coupling additive due to its high efficiency, excellent racemization suppression, and significant safety advantages over its predecessors.

Racemization Suppression

Racemization is a critical side reaction that compromises the stereochemical integrity of the final peptide. Oxyma is highly effective at suppressing this phenomenon. Comparative studies have demonstrated its superiority over HOBt and, in some cases, performance comparable to or exceeding that of HOAt.

A newer derivative, Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione), has shown even greater efficacy in controlling optical purity during the synthesis of challenging peptide sequences.[4]

Table 1: Comparative Racemization Levels for Z-Phe-Val-Pro-NH₂ Synthesis Note: Lower percentage of D-Val indicates less racemization. Data is illustrative based on findings for superior performance of oxime additives.

| Additive | Coupling Reagent | % D-Val Epimer |

| Oxyma-B | DIC | < 0.5% |

| Oxyma | DIC | ~1.0% |

| HOAt | DIC | ~1.2% |

| HOBt | DIC | > 2.0% |

Coupling Efficiency

Oxyma, when paired with carbodiimides, facilitates high coupling yields, even in the synthesis of "difficult" or sterically hindered peptide sequences.[3][5] Its performance is consistently high across both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).[3] The combination of Oxyma/DIC is widely recognized as a robust and efficient coupling cocktail.[6][7]

Table 2: Coupling Yield Comparison for a Model Peptide Note: Data is generalized from studies showing Oxyma's high efficiency.

| Additive | Coupling Reagent | Solvent | Typical Yield |

| Oxyma | DIC | DMF | >95% |

| HOBt | DIC | DMF | ~90-95% |

| None | DIC | DMF | <70% |

Safety Profile

A major advantage of Oxyma is its enhanced safety profile. Unlike HOBt and HOAt, which are known to have explosive properties, particularly in their anhydrous forms, Oxyma is non-explosive and exhibits significantly slower thermal decomposition.[1][2][8] This makes it safer to handle, store, and transport, a critical consideration for large-scale and industrial applications.[3]

Experimental Protocols

Standard Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical coupling cycle on a resin support using the Fmoc/tBu strategy.

// Nodes Start [label="Start:\nFmoc-AA-Resin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(e.g., 20% Piperidine in DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash1 [label="2. DMF Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="3. Coupling\n(Fmoc-AA-OH, Oxyma, DIC in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="4. DMF Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End:\nFmoc-Dipeptide-Resin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitoring\n(e.g., Kaiser Test)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Monitor [style=dashed]; Monitor -> Coupling [label=" Incomplete?", color="#EA4335"]; Monitor -> Wash2 [label=" Complete", color="#34A853"]; Coupling -> Wash2 [style=invis]; // To force layout Wash2 -> End; } dot Caption: Workflow for an SPPS coupling cycle using Oxyma.

Methodology:

-

Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat once to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Coupling Cocktail Preparation (Pre-activation):

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the mixture.

-

Allow the solution to pre-activate for 2-5 minutes at room temperature.[6]

-

-

Coupling Reaction: Add the pre-activated coupling cocktail to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next cycle or final cleavage.

Protocol for Solution-Phase Peptide Coupling

This protocol is suitable for synthesizing dipeptides or smaller peptide fragments in solution.

Methodology:

-

Reactant Preparation:

-

Dissolve the N-protected carboxylic acid component (1.0 equivalent) and Oxyma (1.0 equivalent) in a suitable solvent (e.g., DMF or Ethyl Acetate) in a reaction flask.

-

Cool the mixture to 0°C in an ice bath.[6]

-

-

Activation: Add DIC (1.0 equivalent) to the cooled solution. Stir the mixture for 5-10 minutes at 0°C to generate the Oxyma active ester.[6]

-

Amine Addition:

-

Add the C-protected amino acid ester component (1.0 equivalent) to the reaction mixture.

-

If the amine component is a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent) to neutralize the acid.[6]

-

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring overnight.[6]

-

Workup and Purification:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Perform aqueous washes to remove byproducts: wash sequentially with 1N HCl, 10% NaHCO₃, and saturated NaCl (brine).[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude peptide using column chromatography or recrystallization.

-

Conclusion

Ethyl cyanohydroxyiminoacetate (Oxyma) is a state-of-the-art coupling additive that offers a compelling combination of high efficiency, robust racemization suppression, and a superior safety profile.[2][3] Its versatility in both solid-phase and solution-phase synthesis makes it an indispensable tool for modern peptide chemistry, enabling the reliable and safe production of simple to complex peptide molecules for research and pharmaceutical development.

References

- 1. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 2. bachem.com [bachem.com]

- 3. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis [oxymapure.com]

- 4. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. | Sigma-Aldrich [sigmaaldrich.com]

The Solubility of Oxyma in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a highly effective and safer alternative to traditional benzotriazole-based additives in peptide synthesis. Its ability to suppress racemization and act as a potent activating agent for carbodiimide-mediated couplings has led to its widespread adoption in both solid-phase and solution-phase peptide synthesis. A critical parameter for its practical application, particularly in automated synthesis and process development, is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of Oxyma, presenting quantitative data, detailed experimental protocols for solubility determination and peptide synthesis, and a visual representation of its role in the peptide coupling workflow.

Quantitative Solubility of Oxyma

The solubility of Oxyma is a key factor in ensuring homogeneous reaction conditions and preventing precipitation issues during peptide synthesis. The following table summarizes the available quantitative solubility data for Oxyma in several common organic solvents.

| Solvent | Chemical Formula | Solubility (mol/L) | Solubility ( g/100 mL) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 4.4 | 62.5 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 4.0 | 56.8 |

| Acetonitrile (ACN) | C₂H₃N | 3.4 | 48.3 |

Note: The data for DMF, NMP, and ACN is for OxymaPure®.

Qualitatively, Oxyma has also been reported to be soluble in dichloromethane (DCM), water (H₂O), chloroform, dimethyl sulfoxide (DMSO), methanol, and ethyl acetate. It is described as partially soluble in toluene.

Experimental Protocols

Determination of Oxyma Solubility

A precise and reproducible method for determining the solubility of a compound like Oxyma in organic solvents is crucial for process optimization. The following is a detailed protocol based on the widely accepted saturation shake-flask method.

Objective: To determine the saturation solubility of Oxyma in a given organic solvent at a specific temperature.

Materials:

-

Oxyma (solid)

-

Organic solvent of interest (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Oxyma to a vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended to ensure saturation.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes. This will pellet the undissolved solid at the bottom of the tube.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of Oxyma. A pre-established calibration curve of known Oxyma concentrations in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of Oxyma in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Standard Operating Procedure for a Peptide Coupling Reaction Using Oxyma

This protocol outlines a typical procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide using Oxyma as an additive.

Objective: To achieve efficient and low-racemization peptide bond formation during solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid

-

Peptide-resin with a free N-terminal amine

-

Oxyma

-

N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Reagents for Kaiser test (optional, for monitoring coupling completion)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and Oxyma (3 equivalents) in DMF.

-

Add DIC or DCC (3 equivalents) to the amino acid/Oxyma solution and pre-activate for 5-10 minutes at room temperature.

-

Add the pre-activated solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature, or until the coupling reaction is complete (as monitored by a negative Kaiser test).

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-4 for the subsequent amino acid couplings in the peptide sequence.

Visualizing the Workflow

Solid-Phase Peptide Synthesis (SPPS) Workflow with Oxyma

The following diagram illustrates the key steps in a typical solid-phase peptide synthesis cycle where Oxyma is utilized as a coupling additive.

Caption: A flowchart of the solid-phase peptide synthesis cycle using an Fmoc strategy with Oxyma as a coupling additive.

Conclusion

The favorable solubility profile of Oxyma in a range of common organic solvents, coupled with its proven efficacy as a coupling additive, solidifies its position as a valuable tool in modern peptide chemistry. This guide provides researchers and drug development professionals with essential data and protocols to effectively utilize Oxyma in their synthetic endeavors. The provided experimental procedures offer a robust framework for both determining the solubility of Oxyma in novel solvent systems and for its routine application in peptide synthesis, ultimately contributing to the efficient and high-quality production of peptides.

The Pivotal Role of pKa in Oxyma-Mediated Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known as Oxyma, has emerged as a superior and safer alternative to traditional benzotriazole-based additives in peptide synthesis and other amidation reactions. Its efficacy, particularly in minimizing racemization and enhancing coupling efficiency, is intrinsically linked to its acidity, quantified by its pKa value. This technical guide delves into the significance of Oxyma's pKa, providing a comprehensive overview of its implications for synthesis, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The Significance of pKa in Coupling Chemistry

The acid dissociation constant (pKa) is a critical parameter for a coupling additive as it dictates its ability to act as a proton source and a good leaving group. In the context of carbodiimide-mediated peptide synthesis, the additive's primary role is to convert the highly reactive but unstable O-acylisourea intermediate into a more stable active ester. This active ester is then susceptible to nucleophilic attack by the amine component of the incoming amino acid.

The pKa of the additive influences both the rate of formation and the reactivity of this active ester. An optimal pKa ensures that the additive is acidic enough to protonate the carbodiimide and facilitate the formation of the O-acylisourea intermediate, yet its conjugate base must be a sufficiently good nucleophile to form the active ester. Furthermore, the acidity of the additive helps to suppress racemization by protonating the chiral center of the activated amino acid, thereby preventing the formation of the undesirable oxazolone intermediate, a key pathway for epimerization.

pKa Value of Oxyma and Comparative Additives

Oxyma exhibits a pKa of approximately 4.60, which is remarkably similar to that of 1-hydroxybenzotriazole (HOBt), a historically prevalent coupling additive.[1] This comparable acidity is a key factor in Oxyma's ability to effectively replace HOBt, offering similar reaction kinetics without the associated explosive hazards of benzotriazole derivatives.

| Additive | pKa Value | Key Characteristics |

| Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | 4.60 [1] | Non-explosive, high coupling efficiency, excellent racemization suppression. |

| HOBt (1-Hydroxybenzotriazole) | 4.60 | Effective but with explosive properties. |

| HOAt (1-Hydroxy-7-azabenzotriazole) | 3.28 | Highly effective at suppressing racemization, but also explosive. |

| 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) | 3.35 | Increased acidity over HOBt, effective but explosive. |

Table 1: Comparison of pKa values for common peptide coupling additives.

Implications for Synthesis: Racemization Suppression and Yield

The practical implications of Oxyma's pKa are most evident in its superior performance in suppressing racemization and achieving high reaction yields, particularly in challenging peptide sequences.

Racemization Suppression

Numerous studies have demonstrated Oxyma's exceptional ability to minimize the formation of diastereomeric impurities. For instance, in the synthesis of the racemization-prone dipeptide Z-Phg-Pro-NH2, the use of Oxyma with diisopropylcarbodiimide (DIC) resulted in only 1.0% of the D/L isomer, a significant improvement over the 9.3% observed with HOBt/DIC under similar conditions.

| Coupling Additive | D/L Isomer (%) in Z-Phg-Pro-NH2 Synthesis |

| Oxyma/DIC | 1.0 |

| HOBt/DIC | 9.3 |

| HOAt/DIC | 3.3 |

Table 2: Quantitative comparison of racemization suppression by different additives.

Enhanced Yields

The use of Oxyma as an additive frequently leads to higher product yields compared to traditional additives. In the synthesis of Z-Phg-Pro-NH2, the Oxyma/DIC combination afforded a yield of 89.9%, surpassing both HOBt/DIC (81.9%) and HOAt/DIC (81.4%).

| Coupling Additive | Yield (%) in Z-Phg-Pro-NH2 Synthesis |

| Oxyma/DIC | 89.9 |

| HOBt/DIC | 81.9 |

| HOAt/DIC | 81.4 |

Table 3: Comparison of reaction yields with different coupling additives.

Experimental Protocols

General Protocol for pKa Determination of an Organic Acid (e.g., Oxyma) by Potentiometric Titration

This protocol outlines a general method for determining the pKa of a weakly acidic organic compound like Oxyma.

Materials:

-

Compound of interest (e.g., Oxyma)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH), carbonate-free

-

High-purity water (deionized or distilled)

-

Suitable organic co-solvent if the compound has low water solubility (e.g., methanol, DMSO)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of water (or a water/co-solvent mixture) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, immerse the pH electrode and the tip of the burette into the solution, and begin gentle stirring.

-

Initial pH Measurement: Record the initial pH of the solution.

-

Titration: Add the standardized base solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Data Collection: Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).

-

Synthesis of Z-L-Phg-L-Val-OMe using Oxyma as an Additive

This protocol details the synthesis of a dipeptide known to be susceptible to racemization, highlighting the role of Oxyma.

Materials:

-

Z-L-Phg-OH (N-Benzyloxycarbonyl-L-phenylglycine)

-

H-L-Val-OMe·HCl (L-Valine methyl ester hydrochloride)

-

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

DIEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 N HCl solution

-

1 N Na2CO3 solution

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO4

Procedure:

-

Carbodiimide Solution: In a round-bottomed flask, dissolve EDC·HCl (1 equivalent) in a 1:1 mixture of DCM and DMF. Stir at room temperature for approximately 20 minutes, then cool to 0 °C in an ice bath.

-

Activation: To the cold carbodiimide solution, add Z-L-Phg-OH (1 equivalent) and Oxyma (1 equivalent) as solids.

-

Coupling: After 2 minutes of pre-activation, add H-L-Val-OMe·HCl (1 equivalent) as a solid, followed by the addition of DIEA (1 equivalent).

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it proceed at room temperature overnight.

-

Workup:

-

Remove the solvent by rotary evaporation.

-

Dilute the residue with EtOAc and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 N HCl, 1 N Na2CO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude dipeptide can be further purified by recrystallization or column chromatography.

Visualizing the Role of Oxyma in Peptide Synthesis

The following diagrams illustrate the key chemical pathways in carbodiimide-mediated peptide synthesis and the workflow for pKa determination.

Caption: Mechanism of peptide coupling with Oxyma.

References

The Ascendance of Oxyma: A Technical Guide to a Safer and More Efficient Era in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry, the quest for efficient, safe, and reliable reagents is perpetual. For decades, benzotriazole-based additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) were the gold standard in carbodiimide-mediated peptide synthesis. However, growing concerns over their potential explosive properties necessitated a paradigm shift. This technical guide delves into the discovery, development, and application of Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, a reagent that has emerged as a superior and safer alternative. This document provides a comprehensive overview of Oxyma's performance, detailed experimental protocols, and a mechanistic understanding of its role in modern peptide synthesis.

The Rise of Oxyma: A Safer and More Potent Additive

Oxyma was developed as a direct response to the safety concerns associated with HOBt and HOAt.[1][2] Its design circumvents the presence of multiple contiguous nitrogen atoms, a structural feature linked to the explosive nature of benzotriazoles.[3] Beyond its enhanced safety profile, extensive studies have demonstrated Oxyma's remarkable capacity to suppress racemization and improve coupling efficiency, often outperforming its predecessors.[1][2][3]

Quantitative Performance Metrics

The efficacy of a coupling additive is primarily judged by its ability to maximize reaction yields while minimizing the loss of stereochemical integrity (racemization). The following tables summarize the performance of Oxyma in comparison to HOBt and HOAt in various peptide coupling scenarios.

Table 1: Comparison of pKa Values

| Additive | pKa |

| Oxyma | 4.60 |

| HOBt | 4.60 |

| HOAt | 3.28 |

The pKa value is a critical determinant of an additive's reactivity and the stability of the resulting active ester.[4]

Table 2: Yield and Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂

| Additive | Coupling Reagent | Yield (%) | D/L Isomer Ratio (%) |

| Oxyma | DIC | 89.9 | 1.0 |

| HOBt | DIC | 81.9 | 9.3 |

| HOAt | DIC | 81.4 | 3.3 |

Data sourced from studies on the synthesis of the dipeptide Z-Phg-Pro-NH₂ in DMF.[5]

Table 3: Racemization in Solid-Phase Synthesis of H-Gly-Cys-Phe-NH₂

| Additive | Coupling Reagent | D/L Isomer Ratio (%) |

| Oxyma | DIC | 0.1 |

| HOBt | DIC | 0.2 |

| HOAt | DIC | 0.1 |

This table illustrates the racemization levels during the incorporation of Fmoc-Cys(Trt)-OH.[5]

Table 4: Performance in the Synthesis of the Challenging Pentapeptide H-Tyr-Aib-Aib-Phe-Leu-NH₂

| Additive | Coupling Reagent | Pentapeptide Yield (%) | des-Aib Tetrapeptide (%) |

| Oxyma | DIC | 42.8 | 50.4 |

| HOBt | DIC | 8.4 | 83.1 |

| HOAt | DIC | 37.5 | 60.2 |

This data highlights Oxyma's superior performance in a sterically hindered coupling.[5]

Mechanistic Insights: The Role of Oxyma in Peptide Bond Formation

Oxyma's efficacy stems from its ability to efficiently intercept the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC). This interception leads to the in-situ formation of a more stable and yet highly reactive Oxyma-ester. This active ester is then readily aminolyzed by the N-terminal amine of the growing peptide chain to form the desired peptide bond, regenerating Oxyma in the process. This mechanism effectively minimizes side reactions such as the formation of N-acylurea and racemization via the oxazolone pathway.[6]

A Note on a Potential Side Reaction: Hydrogen Cyanide Formation

While Oxyma is remarkably stable and safe under standard coupling conditions, a potential side reaction involving the formation of hydrogen cyanide (HCN) from the reaction of Oxyma and DIC has been reported, particularly at elevated temperatures.[7] It is crucial for researchers to be aware of this possibility and to ensure adequate ventilation and adherence to safety protocols.

Experimental Protocols

Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

This protocol is adapted from established synthetic procedures.[1][8]

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite (NaNO₂)

-

Water (distilled)

-

Acetic acid or Phosphoric acid and Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve sodium nitrite (e.g., 8.3 g) in distilled water (e.g., 50 ml).

-

Add ethyl cyanoacetate (e.g., 11.3 g) to the stirred sodium nitrite solution.

-

Slowly add acetic acid (e.g., 8 ml) or a combination of phosphoric acid and hydrochloric acid to the mixture.[1][8] The reaction is exothermic and should be controlled.

-

Continue stirring. The formation of a yellow crystalline precipitate of the sodium salt of Oxyma will be observed.

-

After the reaction is complete (e.g., overnight), collect the crystals by filtration.

-

Dissolve the collected crystals in a dilute solution of hydrochloric acid (e.g., 2 N HCl).

-

Extract the aqueous solution with diethyl ether (e.g., 4 x 50 ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield crystalline Oxyma.

-

The product can be further purified by recrystallization from boiling water.

General Protocol for Peptide Coupling using Oxyma/DIC

This protocol provides a general framework for a typical peptide coupling reaction in solution phase.[9][10]

Materials:

-

N-protected amino acid

-

Oxyma

-

N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

Amino acid ester hydrochloride or the free amine of the growing peptide chain

-

N,N-Diisopropylethylamine (DIEA) (if using an amino acid salt)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent) and Oxyma (1 equivalent) in the anhydrous solvent in a reaction vessel.

-

If using EDC-HCl, it can be added at this stage.[9]

-

Stir the mixture at 0 °C.

-

Add DIC (1 equivalent) to the solution to initiate the pre-activation of the carboxylic acid. A color change to yellow or orange may be observed.[9]

-

Allow the pre-activation to proceed for a few minutes (e.g., 2-5 minutes).

-

In a separate vessel, dissolve the amino acid ester hydrochloride (1 equivalent) in the anhydrous solvent and neutralize with DIEA (1 equivalent).

-

Add the neutralized amine component to the pre-activated carboxylic acid solution.

-

Allow the reaction to stir at 0 °C for a period (e.g., 1 hour) and then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS, typically overnight).

-

Work-up:

-

Remove the solvent by rotary evaporation.

-

Dilute the residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic solution sequentially with a dilute acid (e.g., 1 N HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the solution to obtain the crude peptide product, which can be further purified by chromatography.

-

Conclusion

Oxyma has firmly established itself as a cornerstone of modern peptide synthesis. Its discovery and development represent a significant advancement in the field, offering a safer, more efficient, and highly effective alternative to traditional benzotriazole-based reagents. The compelling quantitative data, coupled with a clear mechanistic understanding and well-defined experimental protocols, underscores Oxyma's role as an indispensable tool for researchers and professionals in drug discovery and development. As the demand for complex and high-purity peptides continues to grow, the adoption of reagents like Oxyma will be paramount in driving innovation while upholding the highest standards of safety and efficiency.

References

- 1. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]

- 2. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Peptide/Amide bond Synthesis – OxymaPure® [oxymapure.com]

- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of hydrogen cyanide formation during amino acid activation studies utilizing NMR - American Chemical Society [acs.digitellinc.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Next Generation of Peptide Synthesis: A Technical Guide to HOBt and HOAt Alternatives

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide synthesis is undergoing a significant evolution, driven by the need for safer, more efficient, and environmentally conscious methodologies. For decades, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have been the cornerstone additives in amide bond formation, prized for their ability to suppress racemization and enhance coupling efficiency. However, the inherent explosive nature of these benzotriazole derivatives has prompted a critical re-evaluation of their use, paving the way for a new generation of superior and safer alternatives.

This technical guide provides an in-depth exploration of the leading alternatives to HOBt and HOAt, with a primary focus on ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) and its uronium salt derivative, (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols to facilitate their seamless integration into your research and development workflows.

The Rise of Oxyma-Based Reagents: A Safer and More Potent Alternative

The search for non-explosive replacements for HOBt and HOAt has led to the widespread adoption of oxime-based additives, with OxymaPure emerging as the frontrunner.[1] This compound and its derivatives have demonstrated a remarkable capacity to suppress racemization while achieving impressive coupling efficiency in both automated and manual peptide synthesis.[2]

OxymaPure: The Superior Additive for Carbodiimide-Mediated Coupling

OxymaPure serves as a direct, non-explosive replacement for HOBt and HOAt in carbodiimide-mediated coupling reactions, such as those utilizing N,N'-diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[3] Its pKa of 4.6 is comparable to that of HOBt, yet it often exhibits superior performance in terms of yield and racemization suppression.[2] The mechanism involves the in situ formation of a highly reactive and stable Oxyma-ester, which is more efficient at acylating the incoming amine than the O-acylisourea intermediate formed with carbodiimides alone, thereby minimizing side reactions.[1]

COMU: A Powerful Standalone Uronium Salt

COMU is a third-generation uronium-type coupling reagent that incorporates the Oxyma moiety.[4] This standalone reagent offers several advantages, including high solubility in a wide range of solvents, enhanced stability, and exceptional reactivity.[5] COMU has been shown to have coupling efficiencies comparable to or even exceeding that of the highly effective, yet explosive, HOAt-based reagent HATU.[3] A key feature of COMU is the presence of a morpholino group, which acts as an internal proton acceptor, allowing for efficient coupling with only one equivalent of an external base.[4][5]

Quantitative Performance Analysis: OxymaPure and COMU vs. HOBt and HOAt

The superiority of Oxyma-based reagents is not merely qualitative. Numerous studies have provided quantitative data demonstrating their enhanced performance in terms of yield and, critically, the suppression of racemization, a crucial factor in the synthesis of stereochemically pure peptides.

Racemization Suppression

The following table summarizes the percentage of the undesired D-isomer (epimerization) formed during the coupling of various amino acids using different coupling additives. Lower values indicate superior performance in maintaining stereochemical integrity.

| Coupling Reaction | Additive | % D-Isomer (Epimerization) | Reference |

| Z-Phg-OH + H-Pro-NH2 | HOBt | 9.3% | [6] |

| HOAt | 3.3% | [6] | |

| OxymaPure | 1.0% | [6] | |

| Z-Phe-Val-OH + H-Pro-NH2 | HOBt | 8.9% | [6] |

| HOAt | 2.1% | [6] | |

| OxymaPure | 3.8% | [6] | |

| H-Gly-Cys(Trt)-Phe-NH2 | HOBt | High | [7] |

| HOAt | Low | [7] | |

| Oxyma-B | Lower than HOAt | [7] | |

| GIy-Phe-Pro-NH2 | DIC/HOAt | 4.2% | |

| EDC/HOAt | 29.8% | ||

| EDC-HCl/HOAt | 24.1% |

Note: Oxyma-B is a derivative of OxymaPure that has shown even greater potential in minimizing racemization in certain contexts.[2][7]

Coupling Efficiency and Yield

The following table presents a comparison of product yields and purity for the synthesis of challenging peptide sequences. Higher percentages of the desired product indicate greater coupling efficiency.

| Peptide Sequence | Coupling Reagent/Additive | Desired Product (%) | Deletion Products (%) | Reference |

| H-Tyr-MeGly-MeGly-Phe-Leu-NH2 | HOBt/DIC | 75.2 | 24.8 | [6] |

| (5 min coupling) | HOAt/DIC | 94.9 | 5.1 | [6] |

| OxymaPure/DIC | 90.1 | 9.9 | [6] | |

| H-Tyr-Aib-Aib-Phe-Leu-NH2 | HBTU | 47 (des-Aib) | 53 | [4] |

| HATU | 83 (des-Aib) | 17 | [4] | |

| COMU | >99 | <1 | [4] |

Reaction Mechanisms and Workflows

Understanding the underlying chemical pathways is crucial for optimizing peptide synthesis protocols. The following diagrams, generated using Graphviz, illustrate the key mechanistic steps for OxymaPure/DIC and COMU.

Caption: Carbodiimide activation with OxymaPure.

References

- 1. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis [oxymapure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bachem.com [bachem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

Methodological & Application

Application Notes and Protocols: Oxyma with DIC/EDC for Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. The use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), is a well-established method for activating carboxylic acids. However, their use alone can lead to side reactions and racemization of stereocenters.

To enhance efficiency and suppress undesirable side reactions, additives are employed. For decades, 1-hydroxybenzotriazole (HOBt) was the standard. However, due to its explosive nature, safer and more effective alternatives have been sought. Ethyl (hydroxyimino)cyanoacetate, known as Oxyma, has emerged as a superior, non-explosive coupling additive. When combined with DIC or EDC, Oxyma accelerates coupling reactions, minimizes racemization, and improves yields, making it an invaluable tool in modern synthesis.

Mechanism of Action: The Oxyma/Carbodiimide Pathway

The combination of a carbodiimide (DIC or EDC) with Oxyma provides a synergistic effect for efficient amide bond formation. The process proceeds through a multi-step mechanism that avoids the less desirable intermediates formed when using carbodiimides alone.

-

Activation of Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions, including racemization and the formation of N-acylurea.[1]

-

Formation of Oxyma Active Ester: Oxyma, being a potent acyl-transfer catalyst, rapidly intercepts the O-acylisourea intermediate. This reaction forms a more stable but highly reactive Oxyma active ester. This step is crucial as it prevents the accumulation of the unstable O-acylisourea, thereby suppressing side reactions.[1]

-

Nucleophilic Attack and Amide Formation: The amine component then performs a nucleophilic attack on the carbonyl carbon of the Oxyma active ester. This results in the formation of the desired amide bond and the release of Oxyma. The byproduct of the carbodiimide (e.g., diisopropylurea from DIC) is also formed.[2]

The use of additives like Oxyma is strongly recommended for all carbodiimide-mediated amide bond formations to enhance reactivity and reduce the formation of epimers and N-acyl ureas.[3]

Advantages of the Oxyma/Carbodiimide System

The Oxyma/carbodiimide coupling system offers significant advantages over traditional methods, particularly those using HOBt.

-

Superior Safety: Oxyma is non-explosive and has a much better safety profile than HOBt and HOAt, which are classified as explosive materials, especially in their anhydrous forms.[3]

-

Reduced Racemization: The Oxyma/DIC/EDC system is highly effective at preserving stereochemical integrity, even with racemization-prone amino acids like α-phenylglycine (Phg).[4] In comparative studies, Oxyma consistently demonstrates lower levels of epimerization than HOBt and is often comparable or superior to HOAt.[4][5]

-

Higher Yields and Purity: The formation of the highly reactive Oxyma active ester leads to faster reaction rates and often results in higher yields and purer final products compared to other coupling systems.[4][6]

-

Effectiveness in Difficult Couplings: Oxyma has proven effective in mediating sterically hindered couplings, such as those involving N-methyl or Aib residues, where other reagents may fail.[4]

-

Compatibility: The system is compatible with a wide range of solvents (DMF, DCM, etc.) and synthesis techniques, including both liquid-phase (LPPS) and solid-phase peptide synthesis (SPPS).[5] It is also stable under microwave irradiation conditions, allowing for accelerated synthesis.[5]

-

Soluble Byproducts: When using DIC, the resulting diisopropylurea byproduct is soluble in common organic solvents, facilitating easier purification compared to the urea derived from DCC. When using EDC, the urea byproduct is water-soluble, allowing for simple removal through aqueous work-up.

Quantitative Data & Comparative Analysis

The superiority of Oxyma-based coupling is demonstrated in numerous studies. The following tables summarize comparative data for yield and racemization in different synthetic contexts.

Table 1: Comparison of Additives in Solution-Phase Synthesis of Z-Phg-Pro-NH₂ [5]

| Entry | Coupling Reagent/Strategy | Yield (%) | D/L Isomer (%) |

| 1 | HOAt/DIC | 81.4 | 3.3 |

| 2 | HOBt/DIC | 81.9 | 9.3 |

| 3 | Oxyma/DIC | 89.9 | 1.0 |

Conditions: Synthesis conducted in DMF.

Table 2: Comparison of Additives in Solution-Phase Synthesis of Z-Phe-Val-Pro-NH₂ [5]

| Entry | Additive | Yield (%) | D/L Isomer (%) |

| 1 | HOAt/DIC | 86.1 | 2.1 |

| 2 | HOBt/DIC | 78.8 | 8.9 |

| 3 | OxymaPure/DIC | 89.8 | 3.8 |

Conditions: Synthesis conducted in DMF with a 2-minute preactivation time.

Table 3: Racemization in Solid-Phase Synthesis (SPPS) [5]

| Peptide Fragment | Additive | D/L Isomer (%) |

| H-Gly-Cys -Phe-NH₂ | HOAt/DIC | 0.1 |

| HOBt/DIC | 0.2 | |

| OxymaPure/DIC | 0.1 | |

| H-Gly-His -Phe-NH₂ | HOAt/DIC | 1.9 |

| HOBt/DIC | 5.1 | |

| OxymaPure/DIC | 3.0 |

Conditions: Incorporation of Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH in DMF.

Table 4: Efficiency in the Synthesis of a Challenging Peptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) *[5]

| Entry | Coupling Reagents | Desired Pentapeptide (%) | des-Aib Side-Product (%) |

| 1 | DIC/HOBt | 8.4 | 83.1 |

| 2 | DIC/HOAt | 37.5 | 60.2 |

| 3 | DIC/OxymaPure | 42.8 | 50.4 |

*Aib is a sterically hindered amino acid, making this a difficult coupling.

Experimental Protocols

Below are detailed protocols for using the Oxyma/carbodiimide system in solution-phase synthesis. These can be adapted for various substrates.

Protocol 1: Solution-Phase Amide Coupling using Oxyma/EDC

This protocol is adapted from a procedure for synthesizing the dipeptide Z-L-Phg-Val-OMe, which is prone to epimerization and involves a sterically hindered residue.[4]

Materials:

-

Carboxylic Acid (e.g., Z-L-Phg-OH): 1.0 equiv

-

Amine Hydrochloride (e.g., H-Val-OMe·HCl): 1.0 equiv

-

EDC·HCl: 1.0 equiv

-

OxymaPure®: 1.0 equiv

-

Diisopropylethylamine (DIEA): 1.0 equiv

-

Solvent: Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve EDC·HCl (1.0 equiv) in the DCM/DMF solvent mixture. Stir at room temperature for ~20 minutes to ensure complete dissolution.

-

Cool the solution to 0 °C using an ice bath.

-

Add the carboxylic acid (1.0 equiv) and Oxyma (1.0 equiv) to the cold solution as solids. The solution typically turns bright yellow upon addition.

-

Allow the mixture to preactivate for 2 minutes.

-

Add the amine hydrochloride salt (1.0 equiv) as a solid to the preactivated mixture.

-

Immediately add DIEA (1.0 equiv) dropwise via syringe. The solution may change color (e.g., to bright orange).

-

Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature overnight (14-15 hours).

-

Work-up: a. Remove the solvent by rotary evaporation. b. Dilute the crude residue with a suitable organic solvent (e.g., Ethyl Acetate). c. Wash the organic layer successively with 1 N HCl, 1 N Na₂CO₃ (or 10% NaHCO₃), and saturated NaCl (brine). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the product as needed, typically via recrystallization or column chromatography.

Protocol 2: Solution-Phase Amide Coupling using Oxyma/DIC

This protocol provides a general method for coupling an acid with an amino acid ester using DIC.[6]

Materials:

-

Carboxylic Acid: 1.0 equiv

-

Amino Acid Ester Hydrochloride: 1.0 equiv

-

DIC: 1.0 equiv

-

OxymaPure®: 1.0 equiv

-

Diisopropylethylamine (DIEA): 1.0 equiv

-

Solvent: Dimethylformamide (DMF)

Procedure:

-

In a flask, dissolve the carboxylic acid (1.0 equiv) and Oxyma (1.0 equiv) in DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIC (1.0 equiv) to the solution.

-

Stir the reaction mixture for 5 minutes at 0 °C to preactivate the acid and generate the active ester.

-

Add the amino acid ester hydrochloride (1.0 equiv) followed by DIEA (1.0 equiv).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic solution with 1 N HCl, 10% NaHCO₃, and saturated NaCl. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum. d. Purify the resulting solid or oil as necessary.

General Considerations for Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Oxyma/carbodiimide system is highly effective. The coupling can be performed using two main approaches:[5]

-

In-situ Activation: The protected amino acid and Oxyma are added to the resin-bound peptide, followed by the addition of the carbodiimide (DIC or EDC). This method often gives better yields.

-

Pre-activation: The protected amino acid, Oxyma, and carbodiimide are mixed and allowed to react for 2-5 minutes. This preactivated mixture is then added to the resin. Pre-activation is recommended for the incorporation of sensitive residues like Cysteine to minimize racemization.[5]

Conclusion

The combination of Oxyma with carbodiimides like DIC and EDC represents a significant advancement in amide bond synthesis. This system provides a safer, more efficient, and higher-fidelity alternative to older methods, offering superior yields and suppression of racemization. Its versatility across both solution-phase and solid-phase synthesis makes it an essential methodology for chemists in academic research and industrial drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Peptide/Amide bond Synthesis – OxymaPure® [oxymapure.com]

- 6. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Oxyma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a wide array of research and therapeutic applications. The choice of coupling additives is critical for maximizing yield, purity, and minimizing side reactions. This document provides a detailed protocol and application notes for the use of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as a highly efficient and safe coupling additive in Fmoc-based SPPS. Oxyma has emerged as a superior alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt), offering enhanced performance and safety.[1][2]

Introduction

Solid-Phase Peptide Synthesis (SPPS) allows for the stepwise assembly of amino acids to form a peptide chain that is covalently attached to an insoluble resin support.[3][4] This methodology simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. A critical step in SPPS is the activation of the carboxylic acid group of the incoming Fmoc-protected amino acid to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide chain.[5]

Coupling additives are employed to enhance the efficiency of this activation, increase reaction rates, and suppress racemization. For many years, HOBt was the gold standard additive. However, its potential explosive nature has led to the search for safer and more effective alternatives.[1] Oxyma has proven to be an excellent replacement, demonstrating superior performance in many cases.[1][2] It has a pKa of 4.60, identical to HOBt, but lacks the hazardous triazole structure.[1] This document will detail the advantages of Oxyma, provide quantitative comparisons, and present a comprehensive protocol for its use in SPPS.

Advantages of Oxyma in SPPS

-

Enhanced Safety: Oxyma is not explosive, making it a safer alternative to HOBt and other benzotriazole-based additives.[1]

-

High Coupling Efficiency: In numerous studies, Oxyma, in conjunction with carbodiimides like Diisopropylcarbodiimide (DIC), has shown coupling efficiencies comparable to or even exceeding those achieved with HOAt, and consistently better than HOBt.[1][2]

-

Reduced Racemization: Oxyma is highly effective at suppressing racemization, particularly for sensitive amino acids like histidine and cysteine.[1][6]

-